
Butyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This compound is characterized by the presence of a butyl group, an amino group, and a methyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-amino-4-methyl-1H-pyrazole and butyl acrylate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere (nitrogen or argon) to prevent oxidation.
Procedure: The mixture is heated under reflux for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and aprotic solvents like dimethylformamide (DMF) are employed.
Major Products Formed:
Oxidation Products: Oxo-compounds such as this compound oxide.
Reduction Products: Amine derivatives like this compound amine.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism by which Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, microbial growth, or other cellular processes.
Comparaison Avec Des Composés Similaires
Butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate is compared with other similar pyrazole derivatives:
Similar Compounds: Other pyrazole derivatives such as 3-amino-4-methyl-1H-pyrazole, 3-amino-1H-pyrazole, and 4-methyl-1H-pyrazole.
Uniqueness: The presence of the butyl group and the specific substitution pattern on the pyrazole ring make this compound unique compared to other pyrazole derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
butyl 2-(3-amino-4-methylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-5-15-9(14)7-13-6-8(2)10(11)12-13/h6H,3-5,7H2,1-2H3,(H2,11,12) |
Clé InChI |
GSRIJBDAOLQNLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CN1C=C(C(=N1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


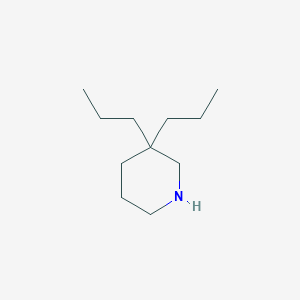
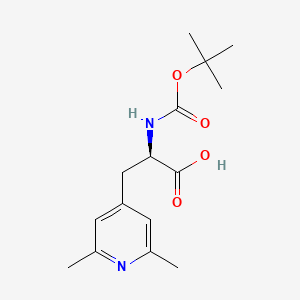

![[(2r,5s)-5-Phenyloxolan-2-yl]methanamine](/img/structure/B15327859.png)
![2-Amino-3-[(2-methylprop-1-en-1-yl)sulfanyl]propanoic acid](/img/structure/B15327866.png)
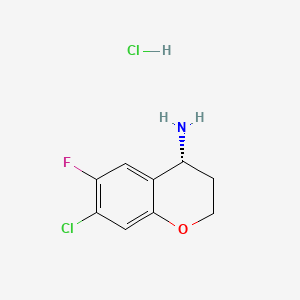
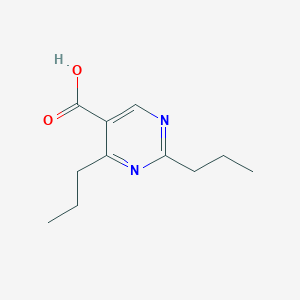
![Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327882.png)

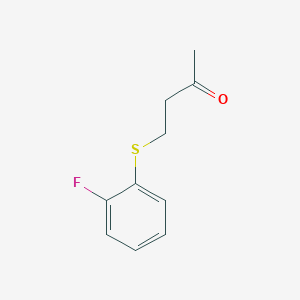
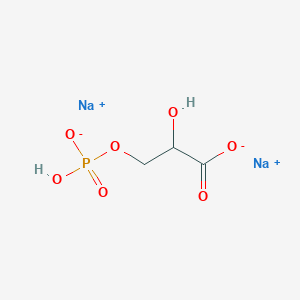
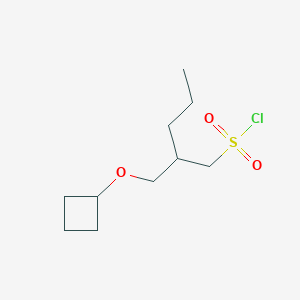

![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)
